REACTION_CXSMILES
|
[CH2:1]([N:8]=[N+:9]=[N-:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:12](=[CH2:15])[C:13]#[N:14]>O>[CH2:1]([N:8]1[CH:15]=[C:12]([C:13]#[N:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at about 80° C. for 22 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
excess 2-chloroacrylonitrile is distilled off in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the product is obtained in a yield of 1.66 g=90% of theory m.p. 78-79° C. (recrystallization from toluene/hexane)
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |